molecular formula C20H18FN3O3 B2615676 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide CAS No. 1797303-65-1

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2615676
CAS No.: 1797303-65-1
M. Wt: 367.38
InChI Key: BQEHNFVHYBUAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a cyclopropyl group, and a fluorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorophenoxyacetamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ataluren: Used for treating Duchenne muscular dystrophy.

    Azilsartan: Applied for hypertension medication.

    Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide is unique due to its combination of a cyclopropyl group, a 1,2,4-oxadiazole ring, and a fluorophenoxyacetamide moiety. This structural combination may confer unique biological activities and physicochemical properties not found in other similar compounds .

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-15-7-9-16(10-8-15)26-12-18(25)22-17-4-2-1-3-14(17)11-19-23-20(24-27-19)13-5-6-13/h1-4,7-10,13H,5-6,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEHNFVHYBUAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.